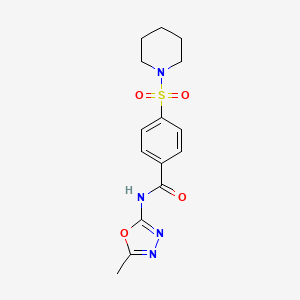

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-11-17-18-15(23-11)16-14(20)12-5-7-13(8-6-12)24(21,22)19-9-3-2-4-10-19/h5-8H,2-4,9-10H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSDBCXAIFEGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H21N3O3

- Molecular Weight : 267.32 g/mol

- CAS Number : 280110-69-2

This compound features a piperidine ring and an oxadiazole moiety, both of which are known for their pharmacological relevance.

1. Anticonvulsant Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit anticonvulsant properties. For instance, compounds similar to this compound have been tested against maximal electroshock seizure (MES) models in male Wistar rats. The results indicated that certain derivatives showed significant anticonvulsant activity comparable to standard medications like phenytoin .

2. Antibacterial Activity

The antibacterial efficacy of compounds containing the oxadiazole and piperidine moieties has been documented extensively. For example, synthesized derivatives were tested against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) analysis suggested that the presence of specific functional groups enhances antibacterial potency .

3. Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . This inhibition is significant as it suggests potential applications in cognitive enhancement and neuroprotection.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the piperidine and oxadiazole rings significantly affect biological activity. For instance:

- Substituents on the oxadiazole ring enhance anticonvulsant activity.

- Electron-withdrawing groups on the benzamide moiety improve antibacterial properties.

These findings underscore the importance of chemical modifications in developing more effective therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Oxadiazole Ring

Key Insight : Methyl and ethyl groups optimize lipophilicity, while bulkier substituents (e.g., trifluoromethylphenyl) may enhance target specificity but reduce solubility.

Variations in the Sulfonamide Moiety

Key Insight : Piperidine-based sulfonamides balance solubility and binding flexibility, whereas aromatic or alkylated sulfonamides may prioritize target affinity or lipophilicity.

Antifungal Activity

- LMM5 (): MIC values against C.

Enzyme Inhibition

- Derivative 6a (): Inhibits human carbonic anhydrase II (hCA II) via sulfonamide interactions. Target compound’s sulfonamide group positions it as a plausible enzyme inhibitor .

- Compound 8n (): MIC of 1.56 μg/mL against Mycobacterium tuberculosis; 5-methyl oxadiazole linked to pyrazole. Target’s simpler structure may reduce cytotoxicity .

Immunomodulatory Effects

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide and its analogs?

- Methodological Answer : The compound can be synthesized via amide coupling reactions using protocols such as:

- General Procedure B : Activation of carboxylic acids (e.g., 4-(piperidin-1-ylsulfonyl)benzoic acid) with oxalyl chloride in dichloromethane (DCM) at 0°C, followed by reaction with 5-methyl-1,3,4-oxadiazol-2-amine derivatives. Pyridine is often used as a catalyst to neutralize HCl byproducts .

- Microwave-assisted synthesis : For time optimization, microwave irradiation (e.g., 100–120°C, 20–30 min) improves reaction efficiency and yields compared to conventional heating .

- Key Data : Typical yields range from 12% to 60%, with purity ≥95% confirmed by HPLC .

Q. How are structural and purity characteristics validated for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR in CDCl or DMSO-d confirm regiochemistry (e.g., sulfonyl and oxadiazole proton environments at δ 8.2–8.6 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight accuracy within ±0.1 Da .

- HPLC : Retention times (e.g., 12–14 min) and purity (≥95%) are critical for biological assays .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

- Methodological Answer :

- Oxadiazole Modifications : Substitution at the 5-methyl position (e.g., with phenyl or thiophene groups) enhances antifungal activity by improving sterol 14α-demethylase (CYP51) binding affinity .

- Sulfonyl Group : The piperidin-1-ylsulfonyl moiety increases solubility and microsomal stability, critical for in vivo pharmacokinetics .

- Key Data : Analogues with bulkier substituents (e.g., 4-bromophenyl) show reduced potency due to steric clashes in enzyme active sites .

Q. How can contradictions in biological data (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Compare enzyme inhibition (e.g., CYP51 vs. HDAC) under identical conditions (pH, temperature, substrate concentration) .

- Crystallographic Analysis : X-ray structures of the compound bound to target enzymes (e.g., Aspergillus fumigatus CYP51 at 2.1 Å resolution) clarify binding modes and explain potency variations .

- Case Study : A 10-fold difference in antifungal IC values was resolved by identifying differential substrate access in fungal vs. protozoan CYP51 isoforms .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Methodological Answer :

- Antifungal Studies : Use immunocompromised murine models infected with Candida albicans or Aspergillus fumigatus. Dosing at 10–50 mg/kg (oral or IV) assesses survival rates and fungal burden reduction .

- Anticancer Models : Xenograft models (e.g., human breast cancer MCF-7 cells) evaluate tumor growth inhibition via apoptosis markers (e.g., caspase-3 activation) .

- Key Challenge : Metabolic stability in liver microsomes (e.g., t > 60 min) must precede in vivo testing .

Experimental Design Considerations

Q. How should researchers optimize assays for CYP51 inhibition?

- Methodological Answer :

- Enzyme Source : Use recombinantly expressed Candida albicans CYP51 in yeast microsomes for consistency .

- Substrate : Lanosterol (20 μM) with NADPH regeneration system; measure demethylation via LC-MS .

- Controls : Include ketoconazole (IC ~50 nM) as a positive control .

Q. What computational tools predict binding interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.